molecular formula C6H5F2NS B147913 2-Amino-4,5-difluorobenzenethiol CAS No. 131105-93-6

2-Amino-4,5-difluorobenzenethiol

Cat. No.: B147913
CAS No.: 131105-93-6
M. Wt: 161.17 g/mol
InChI Key: PPSUSXLCPJCIIR-UHFFFAOYSA-N
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Description

Chemical Identification: 2-Amino-4,5-difluorobenzenethiol (CAS No. 131105-93-6) is a fluorinated aromatic thiol derivative characterized by an amino (-NH₂) group and two fluorine substituents at the 4- and 5-positions of the benzene ring. Its molecular structure combines electron-withdrawing fluorine atoms with a nucleophilic thiol (-SH) group, making it a versatile intermediate in organic synthesis and industrial research .

Applications: Primarily used in industrial and scientific research, this compound’s reactivity is leveraged in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

Properties

IUPAC Name

2-amino-4,5-difluorobenzenethiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F2NS/c7-3-1-5(9)6(10)2-4(3)8/h1-2,10H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPSUSXLCPJCIIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)F)S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F2NS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50592546
Record name 2-Amino-4,5-difluorobenzene-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50592546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.17 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131105-93-6
Record name 2-Amino-4,5-difluorobenzene-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50592546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Structural and Functional Analogues

5-Fluoro-2-amino-4,6-dichloropyrimidine

Structure: Pyrimidine ring with amino (-NH₂), fluorine (5-position), and chlorine (4,6-positions). Key Differences:

  • Core Structure: Pyrimidine (6-membered, two nitrogen atoms) vs.
  • Substituents : Chlorine and fluorine in pyrimidine vs. fluorine and thiol in benzenethiol.
    Biological Activity :
  • Exhibits potent inhibition of immune-activated nitric oxide (NO) production (IC₅₀ = 2 μM), surpassing reference compounds in activity .
Heterocyclic Amines (e.g., 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine)

Structure: Imidazopyridine core with amino and methylphenyl substituents. Key Differences:

  • Core Structure: Fused bicyclic system (imidazo[4,5-b]pyridine) vs. monocyclic benzene.
  • Functionality : Lacks thiol and fluorine substituents.
    Biological Activity :
  • Carcinogenic in rodents, inducing colon, mammary, and lymphoid tumors via DNA adduct formation .

Substituent Effects on Reactivity and Bioactivity

Fluorine Substituents :
  • In 5-fluoro-2-amino-4,6-dichloropyrimidine, fluorine contributes to high NO-inhibitory activity, suggesting fluorination at specific positions amplifies biological efficacy .
Thiol vs. Halogen/Amine Groups :
  • The thiol group in 2-amino-4,5-difluorobenzenethiol confers nucleophilic reactivity, useful in metal chelation or disulfide bond formation.
  • Chlorine in pyrimidine derivatives increases electrophilicity, possibly enhancing interaction with biological targets like NO synthase .

Data Table: Comparative Analysis of Key Compounds

Compound Name Core Structure Key Substituents Biological Activity Applications
This compound Benzene -SH, -NH₂, 4,5-F Not reported (industrial/research use) Organic synthesis, material science
5-Fluoro-2-amino-4,6-dichloropyrimidine Pyrimidine -NH₂, 5-F, 4,6-Cl NO inhibition (IC₅₀ = 2 μM) Anti-inflammatory research
2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine Imidazopyridine -NH₂, -CH₃, -Ph Carcinogenic (DNA adduct formation) Toxicology studies

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